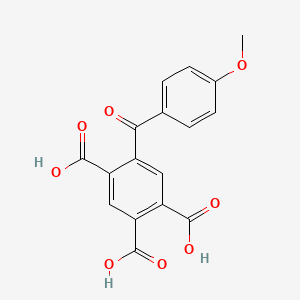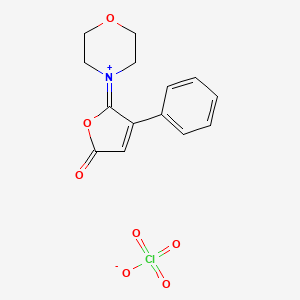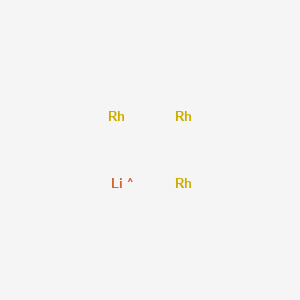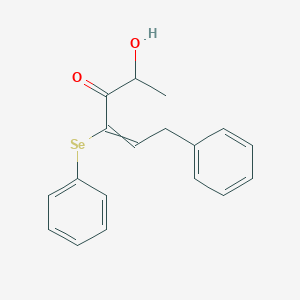![molecular formula C13H20N4O B14565874 6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide CAS No. 61444-20-0](/img/structure/B14565874.png)
6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide is a compound that belongs to the class of amides It features an amino group, a hydrazinylidenemethyl group, and a phenyl group attached to a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide typically involves the reaction of 4-formylbenzenediazonium chloride with 6-aminohexanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and at a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]pentanamide
- 6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]butanamide
- 6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]propanamide
Uniqueness
6-Amino-N-[4-(hydrazinylidenemethyl)phenyl]hexanamide is unique due to its specific chain length and the presence of both amino and hydrazinylidenemethyl groups.
Properties
CAS No. |
61444-20-0 |
|---|---|
Molecular Formula |
C13H20N4O |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6-amino-N-(4-methanehydrazonoylphenyl)hexanamide |
InChI |
InChI=1S/C13H20N4O/c14-9-3-1-2-4-13(18)17-12-7-5-11(6-8-12)10-16-15/h5-8,10H,1-4,9,14-15H2,(H,17,18) |
InChI Key |
HFGJLQVYIVNGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NN)NC(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid](/img/structure/B14565800.png)

![2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14565816.png)




![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)



![1,2,3,4-Tetrahydrobenzo[g]phthalazine](/img/structure/B14565865.png)

